1-Bromo-3-isopropoxy-2-nitrobenzene
Overview
Description
1-Bromo-3-isopropoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, featuring bromine, isopropoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Benzene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Isopropoxylation: Finally, 1-bromo-3-nitrobenzene undergoes a nucleophilic substitution reaction with isopropyl alcohol in the presence of a base to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further substitution reactions.
Nucleophilic Substitution: The isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the isopropoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophiles such as sodium methoxide can replace the isopropoxy group.
Major Products:
Oxidation: 1-Bromo-3-carboxy-2-nitrobenzene.
Reduction: 1-Bromo-3-isopropoxy-2-aminobenzene.
Substitution: 1-Bromo-3-methoxy-2-nitrobenzene.
Scientific Research Applications
1-Bromo-3-isopropoxy-2-nitrobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-isopropoxy-2-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, directing further substitutions to specific positions.
Nucleophilic Substitution: The isopropoxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
- 1-Bromo-2-isopropoxy-3-nitrobenzene
- 1-Bromo-4-isopropoxy-2-nitrobenzene
- 1-Bromo-3-methoxy-2-nitrobenzene
Uniqueness: The presence of both electron-withdrawing (nitro) and electron-donating (isopropoxy) groups on the benzene ring creates a compound with distinct properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-2-nitro-3-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMCQPXFMPVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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